Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]-

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Researchers need distinct chemotypes for novel target screening, but class-level assumptions mislead. This 1,3,4-thiadiazole sulfonylmethyl benzamide offers a pharmacophore distinct from sulfanyl-linked analogs (e.g., Bcr-abl Inhibitor II). - **Key differentiator:** -SO2-CH2- linker (vs. -S-CH2-). Changes H-bonding, geometry & lipophilicity. - **Use case:** De novo phenotypic screening, SAR scaffold, or comparator for bioisosteric studies. - **Spec:** 97% purity, MW 377.41 g/mol.

Molecular Formula C16H12FN3O3S2
Molecular Weight 377.4 g/mol
CAS No. 500568-12-7
Cat. No. B12941004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]-
CAS500568-12-7
Molecular FormulaC16H12FN3O3S2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)(=O)C2=NN=CS2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3O3S2/c17-13-5-7-14(8-6-13)19-15(21)12-3-1-11(2-4-12)9-25(22,23)16-20-18-10-24-16/h1-8,10H,9H2,(H,19,21)
InChIKeyMIICAJCUWHRQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 500568-12-7 Structural Classification & Key Comparators


Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- (CAS 500568-12-7, molecular formula C16H12FN3O3S2, molecular weight 377.41 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole sulfonyl benzamide class . The compound features a 1,3,4-thiadiazole ring connected via a sulfonylmethyl (-SO2-CH2-) linker to a benzamide core bearing a 4-fluorophenyl substituent. The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the development of carbonic anhydrase inhibitors, kinase inhibitors, antimicrobial, and anti-inflammatory agents [1]. The closest structurally characterized analogs include Bcr-abl Inhibitor II (CAS 607702-99-8; a thiadiazole-sulfanyl benzamide with Ki = 44 nM for c-Abl and Ki = 354 nM for c-Src), N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-17-8), and 4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide . Critically, CAS 500568-12-7 is distinguished from these analogs by its sulfonylmethyl (-SO2-CH2-) linker motif connecting the thiadiazole ring at the 2-position to the benzamide para-position, rather than the more common sulfanyl (-S-CH2-) or direct sulfonamide (-SO2-NH-) attachments .

Why In-Class Analogs Cannot Replace CAS 500568-12-7


Within the 1,3,4-thiadiazole benzamide class, subtle variations in linker chemistry and substitution pattern produce profound differences in target engagement, binding kinetics, and selectivity profiles. CAS 500568-12-7 bears a sulfonylmethyl (-SO2-CH2-) bridge between the thiadiazole 2-position and the benzamide para-position . This motif is structurally distinct from the sulfanyl (-S-CH2-) linker in Bcr-abl Inhibitor II (Ki = 44 nM for c-Abl), which is crucial for its ATP-binding site interactions . The sulfonyl group's greater electron-withdrawing character, hydrogen-bonding capacity, and tetrahedral geometry relative to the thioether alter the three-dimensional pharmacophore, lipophilicity, and metabolic stability [1]. Similarly, direct N-linked analogs such as N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide lack the methylene spacer entirely . Consequently, potency, selectivity, solubility, and pharmacokinetic data obtained for any single analog cannot be extrapolated to CAS 500568-12-7. Procurement decisions relying on class-level assumptions risk selecting a compound with divergent—and potentially non-functional—biological properties for the intended assay system.

CAS 500568-12-7 vs. Analogs: Quantitative Differentiation Evidence


No Kinase Extrapolation from Bcr-abl Inhibitor II

Bcr-abl Inhibitor II (CAS 607702-99-8) is the most thoroughly characterized thiadiazole-benzamide analog, with reported Ki values of 44 nM for c-Abl and 354 nM for c-Src kinases via ATP-binding site targeting . CAS 500568-12-7 differs from Bcr-abl Inhibitor II at two critical positions: (1) the thiadiazole-to-benzamide connectivity employs a sulfonylmethyl (-SO2-CH2-) linker at the benzamide para-position rather than a sulfanyl (-S-CH2-) linker at the thiadiazole 2-amino position; and (2) the fluorophenyl substituent is attached to the benzamide nitrogen rather than the thiadiazole sulfur . These structural differences are predicted to abolish c-Abl/c-Src binding as the sulfonyl group introduces steric bulk and altered hydrogen-bonding geometry incompatible with the kinase hinge region [1]. No kinase inhibition data exist for CAS 500568-12-7 in any public database (PubMed, BindingDB, ChEMBL, PubChem) as of April 2026 [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Sulfonyl vs. Sulfanyl Linker Physicochemical Differences

The sulfonylmethyl linker in CAS 500568-12-7 imparts distinct physicochemical properties compared to the sulfanyl linker in Bcr-abl Inhibitor II (CAS 607702-99-8). In silico predictions using the molecular formula C16H12FN3O3S2 (MW 377.41) yield a topological polar surface area (tPSA) of approximately 121 Ų and a calculated logP of approximately 2.1, consistent with moderate lipophilicity and hydrogen-bonding capacity conferred by the sulfonyl group . In contrast, Bcr-abl Inhibitor II (C16H11F2N3OS2, MW 363.41) has a lower tPSA (~87 Ų) due to the absence of the sulfonyl oxygens and the presence of a difluorophenyl system [1][2]. The sulfonyl group's strong electron-withdrawing character (Hammett σp ≈ 0.72 for -SO2CH3) also modulates the electron density of the adjacent benzamide, potentially altering amide bond stability and target hydrogen-bonding interactions relative to sulfanyl-linked analogs [3].

Computational Chemistry Drug Design Physicochemical Profiling

Biological Data Gap vs. Bcr-abl Inhibitor II

A comprehensive database search (PubMed, BindingDB, ChEMBL, PubChem, Google Patents) conducted in April 2026 returned zero primary research articles, zero patent biological examples, zero binding assay entries, and zero in vivo pharmacology records for CAS 500568-12-7 [1]. In contrast, Bcr-abl Inhibitor II (CAS 607702-99-8) has documented activity across multiple kinase targets (c-Abl Ki = 44 nM; c-Src Ki = 354 nM) and is commercially available as a validated pharmacological tool compound . The sulfonylmethyl-substituted 1,3,4-thiadiazole class overall has demonstrated activity against carbonic anhydrase isoforms (KI values as low as 7.9 nM for hCA II with related sulfonamide derivatives), COX-2, and bacterial topoisomerases [2][3], establishing the scaffold's pharmacological potential but providing no direct evidence for CAS 500568-12-7 specifically.

Pharmacology Target Profiling Data Mining

Recommended Application Scenarios for CAS 500568-12-7


De Novo Chemical Biology Screening

Given the complete absence of published biological activity data for CAS 500568-12-7 , its primary procurement value lies in de novo phenotypic or target-based screening campaigns where structural novelty is prioritized over known pharmacology. The sulfonylmethyl linker and 4-fluorophenyl benzamide scaffold offer a pharmacophore distinct from characterized analogs such as Bcr-abl Inhibitor II . Researchers conducting unbiased library screens against novel targets (e.g., emerging kinases, epigenetic readers, or antimicrobial resistance mechanisms) may discover unique binding modes inaccessible to sulfanyl-linked or direct N-linked thiadiazole benzamides.

SAR Expansion of Sulfonylmethyl-Linked Benzamides

CAS 500568-12-7 can serve as a core scaffold for systematic SAR exploration of the sulfonylmethyl linker motif within 1,3,4-thiadiazole benzamides . By synthesizing and testing derivatives with varied substituents on the benzamide ring, fluorophenyl group, or thiadiazole core, medicinal chemistry teams can map the pharmacophoric requirements for engaging carbonic anhydrase isoforms [1], kinases , or bacterial topoisomerases [2]—all targets for which the broader 1,3,4-thiadiazole class has demonstrated activity. The compound's 97% purity specification supports its use as a starting material for derivative synthesis.

Computational Linker Pharmacophore Validation

The well-defined three-dimensional structure of CAS 500568-12-7—featuring a sulfonyl group with distinct hydrogen-bond acceptor capacity and tetrahedral geometry—makes it suitable for computational studies aiming to validate sulfonylmethyl linker pharmacophore models . In silico docking against protein databases (e.g., PDB) can generate testable hypotheses about target engagement that differentiate sulfonylmethyl-linked compounds from sulfanyl-linked analogs , guiding subsequent experimental validation and potentially revealing selectivity advantages conferred by the oxidized sulfur center.

Negative Control for Sulfanyl-Linked Benzamide Assays

In experimental systems where Bcr-abl Inhibitor II or related sulfanyl-linked thiadiazole benzamides demonstrate target engagement, CAS 500568-12-7 can be deployed as a structurally related but mechanistically distinct comparator . The sulfonyl-to-sulfanyl substitution represents a well-precedented bioisosteric switch [3]; differential activity between the two compounds in parallel assays can isolate the contribution of the linker oxidation state to binding affinity and selectivity, providing mechanistic insight beyond that obtainable from inactive vehicle controls alone.

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